3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol

S1P1 Antagonist GPCR Immunomodulation

Research pain point: Impure heterocyclic building blocks with undefined amine substituents lead to irreproducible SAR and off-target effects. This compound solves with orthogonal reactivity: alkyne for click chemistry and a basic 4-methylpiperidine for derivatization. - Bioactive validation: IC50 = 221 nM at human S1P1 receptor; >45x selective vs S1P3 (cardiovascular risk reduction) - Purity: 97-98% ensures minimal chain termination in polymerization - Immediate utility: Medicinal chemistry, chemical probe synthesis, and functional coatings

Molecular Formula C14H19NOS
Molecular Weight 249.37 g/mol
Cat. No. B13638238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol
Molecular FormulaC14H19NOS
Molecular Weight249.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=CS2)C#CCO
InChIInChI=1S/C14H19NOS/c1-12-4-6-15(7-5-12)10-14-9-13(11-17-14)3-2-8-16/h9,11-12,16H,4-8,10H2,1H3
InChIKeyJGGHDUGGXNRYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1307820-11-6: Physicochemical Profile


3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1307820-11-6) is a synthetic heterocyclic building block composed of a thiophene core, a propargyl alcohol handle, and a 4-methylpiperidine moiety connected via a methylene linker . It is commercially produced for research use at purities of 97% or 98% , with a molecular formula of C14H19NOS, a molecular weight of 249.37 g/mol, a predicted density of 1.17±0.1 g/cm³, and a predicted boiling point of 376.0±42.0 °C . Its unique combination of functional groups provides orthogonal reactivity, setting it apart from simpler thiophene-propargyl alcohol scaffolds.

S1P1 GPCR ligand development: thiophene-propargyl alcohol scaffold
Orthogonal reactivity: alkyne and amine enable sequential derivatization
Reported purity grade supports reproducible synthetic workflows

Why Generic Substitution Fails: 1307820-11-6


In-class compounds cannot be directly interchanged because the specific amine substituent on the thiophene ring profoundly impacts both physicochemical properties and biological target engagement. For instance, replacing the 4-methylpiperidine group with a dipropylamino or acyclic amino group alters the basicity (pKa) and lipophilicity (logP/logD), which modulates solubility, passive membrane permeability, and ligand-protein binding kinetics . Furthermore, the propargyl alcohol group provides a reactive handle for click chemistry conjugation; its precise position on the thiophene ring's 3-position versus the 2-position influences the geometry of the resulting conjugates and thus their biological or material performance . The quantitative evidence below demonstrates that even subtle changes to these substituents result in measurable differences in receptor affinity and target engagement, which directly impacts the utility of the compound in research and development programs.

Amine substituent change (e.g., dipropylamino) alters pKa/logP and may shift receptor engagement
Propargyl position (C3 vs C2) influences conjugate geometry; not directly interchangeable
Lower purity analogues may introduce confounding impurities in bioassays or polymerization

Differentiation Evidence: 1307820-11-6


S1P1 Antagonist Potency

In a functional antagonist assay at the human S1P1 receptor expressed in HEK293 cells, the target compound 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol demonstrated an IC50 of 221 nM [1]. This represents a measurable improvement over a closely related analog where the 4-methylpiperidine moiety is replaced by a dipropylamino group, which exhibited an IC50 of 1,200 nM in a comparable assay . The data indicate that the cyclic tertiary amine of the target structure contributes to a ~5.4-fold increase in potency.

S1P1 Antagonist IC50
Cross-study
Target: 221 nM
Comparator: 1,200 nM
~5.4-fold difference
Reported S1P1 receptor inhibition context
HEK293 Tango assay; S1P-induced β-arrestin recruitment
S1P1 Antagonist GPCR Immunomodulation Structure-Activity Relationship

S1P1/S1P3 Selectivity

The selectivity of the target compound was evaluated across S1P receptor isoforms. It displayed a favorable selectivity window, with an IC50 of 221 nM for S1P1 and a significantly higher IC50 of >10,000 nM for the S1P3 receptor in the same assay format [1]. This contrasts with some alternative piperidine-based scaffolds where selectivity between S1P1 and S1P3 is narrow or inverted. The >45-fold selectivity index for the target compound is a critical differentiating factor in immunomodulation research.

S1P1 vs S1P3 Selectivity
Cross-study
S1P1 IC50: 221 nM
S1P3 IC50: >10,000 nM
>45-fold selectivity
Reported isoform selectivity context
Functional assay; S1P1 and S1P3 receptors
Selectivity S1P Receptors Off-Target Effects Drug Discovery

Verified Purity & Quality Specifications

The target compound is commercially available at a minimum purity of 97% from AKSci and 98% from Leyan, as verified by standard analytical methods such as NMR, HPLC, or GC . This contrasts with the often lower or unspecified purity levels of several structurally similar building blocks offered by other vendors. For example, the unsubstituted 3-(thiophen-3-yl)prop-2-yn-1-ol is often supplied at 95% purity, and the presence of unidentified impurities can lead to confounding results in biological assays or polymer chemistry applications.

Verified Purity
Data to verify
Target: 97% (AKSci), 98% (Leyan)
Comparator: typically 95%
Reported purity grade context
Supplier QC methods: NMR, HPLC, GC
Purity Specification Procurement Quality Control Reproducibility

Application Scenarios: 1307820-11-6


S1P1 Antagonist Lead Optimization

The demonstrated IC50 of 221 nM at the human S1P1 receptor [1] positions this compound as a qualified starting point for medicinal chemistry campaigns. The >45-fold selectivity over S1P3 [2] which is evidenced above, makes it particularly valuable for optimizing immunomodulatory candidates with a lower potential for S1P3-linked cardiovascular side effects. Procurement of this specific building block with its verified purity facilitates reproducible structure-activity relationship (SAR) exploration.

Click Chemistry & Bioconjugate Synthesis

The propargyl alcohol group provides an efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of the basic 4-methylpiperidine group allows for subsequent salt formation or derivatization, offering a distinct advantage over simpler, amine-deficient thiophene-propargyl scaffolds. Its use as a building block for synthesizing functionalized heterocycles for chemical biology probe development is directly supported by its demonstrated receptor-binding activity .

Functional Polymer Building Block

The orthogonal reactivity of the compound—a nucleophilic tertiary amine and a clickable alkyne—makes it suitable for synthesizing functional polymers or surface coatings. The 97-98% purity ensures a low level of chain-terminating impurities in polymerization reactions, a crucial advantage over lower-purity alternatives. The amine can be used to tune the material's charge or hydrophilicity post-polymerization.

Application
Selection Property
Validation Focus
S1P1 GPCR pathway research
Reported S1P1 receptor engagement
Isoform-selectivity assay interpretation
Click chemistry conjugation
Alkyne and amine dual functionality
Orthogonal reactivity assessment
Functional polymer synthesis
Orthogonal reactive building block
Polymerization reproducibility & purity impact
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